molecular formula C14H14N2O3 B2831131 (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid CAS No. 1095913-20-4

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid

Cat. No.: B2831131
CAS No.: 1095913-20-4
M. Wt: 258.27 g/mol
InChI Key: HWGRTFSVKFEGGE-FMIVXFBMSA-N
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Description

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid is a chemical compound characterized by the presence of a cyano group, a morpholine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid typically involves the reaction of 4-morpholin-4-ylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of an acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include amines, substituted phenyl derivatives, and various oxidized forms of the original compound.

Scientific Research Applications

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and morpholine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano and morpholine-containing molecules, such as:

Uniqueness

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1095913-20-4

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

(E)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C14H14N2O3/c15-10-12(14(17)18)9-11-1-3-13(4-2-11)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18)/b12-9+

InChI Key

HWGRTFSVKFEGGE-FMIVXFBMSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)O

SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O

solubility

not available

Origin of Product

United States

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